molecular formula C14H10F4O2 B2945042 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol CAS No. 1881295-25-5

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol

Cat. No. B2945042
CAS RN: 1881295-25-5
M. Wt: 286.226
InChI Key: OYSVVPZXPSCEGO-UHFFFAOYSA-N
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Description

The compound “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” is a phenol derivative. Phenol derivatives are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers . The presence of an electron-withdrawing substituent in these compounds often results in a considerable rise in acidity compared to their analogues .


Synthesis Analysis

The synthesis of phenol derivatives, including “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol”, has been a subject of research due to their high potential in various applications . Innovative synthetic methods have been developed for the preparation of these compounds, allowing for the preparation of complex phenol derivatives with functional groups such as esters, nitriles, and halogens .


Molecular Structure Analysis

The molecular structure of phenol derivatives can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

Phenol derivatives are known for their reactivity towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenol derivatives can be influenced by the presence of electron-withdrawing substituents. For instance, the presence of an electron-withdrawing substituent in “5-Trifluoromethyl-2-formyl phenylboronic acid”, a phenol derivative, results in a considerable rise in the acidity in comparison with its analogues .

Scientific Research Applications

Antimicrobial Agent Development

The trifluoromethyl group in phenolic compounds is known to enhance antimicrobial activity. Research indicates that derivatives of trifluoromethyl phenols, like 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol, can be potent growth inhibitors of drug-resistant bacteria . These compounds can be synthesized and tested against various bacterial strains to develop new antibiotics, especially targeting resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).

Antifungal Applications

Similar compounds have been studied for their antifungal properties, particularly against strains like Candida albicans and Aspergillus niger . The electron-withdrawing nature of the trifluoromethyl group may contribute to the compound’s ability to inhibit fungal growth, making it a candidate for developing new antifungal agents.

Cancer Research

Benzimidazole derivatives, which can be synthesized from phenolic compounds, have shown potential as anticancer agents . The effect of substituent groups, such as the trifluoromethyl group, on bioactivity against cancer cell lines can be a significant area of study. This could lead to the development of novel treatments for various types of cancer.

Drug-Resistant Bacteria Studies

The design and synthesis of novel pyrazole derivatives substituted with trifluoromethyl phenyl groups have been reported to combat drug-resistant bacteria . These studies are crucial in understanding the mechanism of action and enhancing the efficacy of drugs against ESKAPE pathogens, which are known for hospital-acquired infections.

Biofilm Eradication

Compounds with trifluoromethyl phenyl groups have been found effective against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is particularly important in medical device coatings and treatments to prevent biofilm-associated infections.

Enzyme Inhibition Studies

The trifluoromethyl group’s influence on the acidity of phenolic compounds can lead to the formation of benzoxaboroles, which have been studied for their ability to inhibit enzymes like leucyl-tRNA synthetase in microorganisms . This mechanism is vital for developing drugs that target specific microbial enzymes, offering a pathway to treat infections with precision.

Safety And Hazards

While specific safety and hazard information for “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” is not available in the search results, it is generally advised to avoid contact with skin and eyes and avoid inhalation of vapour or mist when handling phenol derivatives .

Future Directions

Phenol derivatives have wide-ranging applications in various industries, including plastics, adhesives, and coatings, and they are also used as antioxidants, ultraviolet absorbers, and flame retardants . They have potential biological activities, including anti-tumor and anti-inflammatory effects . Therefore, the future directions for “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their potential uses in these areas.

properties

IUPAC Name

2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c15-13-11(14(16,17)18)6-10(7-12(13)19)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSVVPZXPSCEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol

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